

Standard Operating Procedure for Macimorelin Administration in Clinical Trials

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Macimorelin, an orally active ghrelin agonist, is utilized as a diagnostic agent for adult growth hormone deficiency (AGHD).[1][2][3] By mimicking the action of endogenous ghrelin, macimorelin stimulates the secretion of growth hormone (GH) from the pituitary gland.[1][4] This document provides a detailed standard operating procedure (SOP) for the administration of macimorelin in clinical trials, ensuring consistency and accuracy in its application for diagnostic purposes. Macimorelin offers a safer and simpler alternative to traditional GH stimulation tests, such as the insulin tolerance test (ITT), which can be cumbersome and carry risks like hypoglycemia.

Mechanism of Action

Macimorelin functions as a growth hormone secretagogue receptor (GHSR) agonist. Upon oral administration, it binds to GHSR-1a in the pituitary gland and hypothalamus, initiating a signaling cascade that results in the release of GH. This stimulation of GH secretion leads to a subsequent increase in insulin-like growth factor-I (IGF-I) levels.





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Caption: Macimorelin signaling pathway.

Experimental ProtocolsPatient Preparation

- Fasting: Patients must fast for a minimum of 8 hours before **macimorelin** administration.
- Physical Activity: Strenuous physical exercise should be avoided for 24 hours prior to the test.
- Medication Washout:
 - Growth hormone (GH) therapy should be discontinued at least one week before the test.
 - Drugs that can affect pituitary GH secretion should be avoided. A sufficient washout period is necessary.
 - Strong CYP3A4 inducers (e.g., carbamazepine, rifampin, St. John's wort) should be discontinued to prevent false positive results.
 - Medications known to prolong the QT interval should be avoided due to macimorelin's effect on the QTc interval.
- Hormone Replacement: Patients with deficiencies in sex hormones, thyroid hormone, or glucocorticoids should be adequately replaced on their respective hormone therapies before the test.

Macimorelin Preparation and Administration

 Dosage Calculation: The recommended single oral dose of macimorelin is 0.5 mg/kg of body weight.



· Reconstitution:

- Macimorelin is provided as granules in single-use sachets.
- For a patient weighing ≤ 120 kg, the contents of one sachet (containing 63.6 mg macimorelin acetate) are dissolved in 120 mL of water to yield a 0.5 mg/mL oral suspension.
- For a patient weighing > 120 kg, two sachets are dissolved in 240 mL of water.
- Stir the solution gently and thoroughly for 2-3 minutes. The reconstituted solution must be used within 30 minutes.

Administration:

- The calculated volume of the macimorelin suspension (patient's body weight in kg = volume in mL) is drawn into a needleless syringe and transferred to a drinking glass.
- The patient should drink the entire dose within 30 seconds.

Blood Sampling and Analysis

- IV Cannula Placement: An intravenous cannula should be placed for blood sampling.
- Sampling Schedule: Blood samples for serum GH measurement are collected at baseline (pre-dose) and at 30, 45, 60, and 90 minutes post-administration. In some pediatric trials, additional time points such as 15, 120, and 360 minutes have been included for pharmacokinetic analysis.
- Sample Handling: Standard laboratory procedures for the collection, processing, and storage
 of blood samples for hormone analysis should be followed.

Data Presentation Pharmacokinetic Parameters of Macimorelin



Parameter	Dose	Mean Value	Unit	Population
AUC (Area Under the Curve)	0.25 mg/kg	6.69	h∙ng/mL	Pediatric
0.5 mg/kg	18.02	h∙ng/mL	Pediatric	
1.0 mg/kg	30.92	h∙ng/mL	Pediatric	_
Cmax (Maximum Concentration)	0.25 mg/kg	3.46	ng/mL	Pediatric
0.5 mg/kg	8.13	ng/mL	Pediatric	
1.0 mg/kg	12.87	ng/mL	Pediatric	_
Tmax (Time to Maximum Concentration)	0.5 mg/kg	0.5 - 1.5	hours	Adult
0.25 mg/kg	52.5	minutes	Pediatric	
0.5 mg/kg	37.5	minutes	Pediatric	_
1.0 mg/kg	37.5	minutes	Pediatric	_
T1/2 (Terminal Half-life)	0.5 mg/kg	4.1	hours	Healthy Adult
0.25 mg/kg	1.22	hours	Pediatric	
0.5 mg/kg	1.61	hours	Pediatric	_
1.0 mg/kg	1.71	hours	Pediatric	_

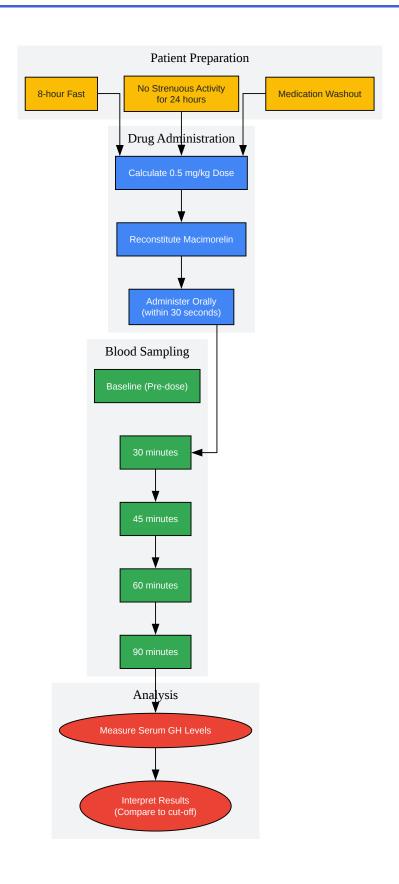
Pharmacodynamic Response and Diagnostic Accuracy



Parameter	Value	Details
Peak GH Response	30 - 90 minutes	Time to maximum GH levels after administration.
Diagnostic Cut-off (Adults)	≤ 2.8 ng/mL	A peak GH level at or below this value is diagnostic of AGHD.
≤ 5.1 ng/mL	A higher cut-off that may be considered in patients with a high pre-test probability of AGHD.	
Sensitivity	92%	For a GH cut-off of 5.1 ng/mL.
Specificity	96%	For a GH cut-off of 5.1 ng/mL.
Reproducibility	94%	High reproducibility of the macimorelin test has been demonstrated.

Mandatory Visualizations Experimental Workflow for Macimorelin Administration





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Caption: Macimorelin administration workflow.



Safety Considerations

- Adverse Events: Macimorelin is generally well-tolerated. Common non-serious adverse
 events reported in clinical trials include headache, dizziness, fatigue, and nausea.
- QTc Prolongation: **Macimorelin** can prolong the QT interval. Therefore, concomitant use with other QT-prolonging drugs should be avoided.
- Contraindications: Macimorelin is contraindicated in individuals with hypersensitivity to the active substance or any of its excipients.
- Special Populations: The safety and diagnostic performance of macimorelin have not been established in patients with a BMI > 40 kg/m², in children under 2 years of age, or in adults over 65 years of age.

Conclusion

This SOP provides a comprehensive guide for the administration of **macimorelin** in a clinical trial setting. Adherence to these protocols is crucial for obtaining accurate and reliable diagnostic results for adult growth hormone deficiency. The oral administration and favorable safety profile of **macimorelin** present a significant advantage over traditional growth hormone stimulation tests.

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